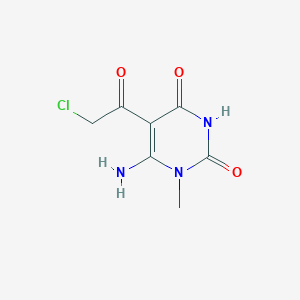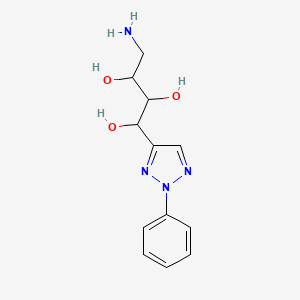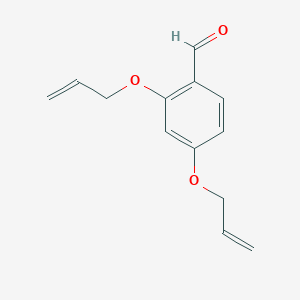
1-Bromo-4-(trans-4-propylcyclohexyl)benzene
Overview
Description
The compound 1-Bromo-4-(trans-4-propylcyclohexyl)benzene is a brominated benzene derivative with a propylcyclohexyl substituent at the para position. This type of compound is of interest due to its potential applications in organic synthesis and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of related brominated benzene derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the Cadiot-Chodkiewicz coupling is a method used to synthesize acetylenic macrocycles, which could potentially be adapted for the synthesis of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene involves procedures such as NMR, IR spectroscopy, and elemental analysis, which are likely relevant to the synthesis of the compound of interest . The bromination-dehydrobromination reaction described for the synthesis of [1-13C]benzonitrile from [1-13C]1-cyanocyclohexene could also be a potential synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be characterized using techniques such as X-ray crystallography, as demonstrated in the study of various bromo- and bromomethyl-substituted benzenes . These techniques could be applied to determine the molecular structure of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, providing insights into its conformation and potential interactions.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the photolysis of trans,trans-2,4-dibromo-1,5-diphenylpenta-1,4-dien-3-one leads to the formation of several polycyclic products, indicating that brominated compounds can participate in complex reaction pathways . The isomerization of tris(arylmethylene)cyclohexanes to tris(arylmethyl)benzenes by gaseous hydrogen bromide is another example of a reaction that could be relevant to the study of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be studied through various analytical techniques. For instance, density functional theory (DFT) calculations can provide information on the optimized structure and predicted IR and NMR spectra of such compounds . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene have been investigated, revealing interesting photoluminescence properties that could also be relevant for the compound of interest .
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective and Stereoselective Syntheses : Research has shown that reactions involving similar compounds, like trans- and cis-epoxycyclohexanes, lead to the production of diamino alcohols and bromo amino alcohols, demonstrating the potential of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in stereoselective syntheses (Zhao et al., 1993).
Fluorescence Properties : This compound has been studied for its fluorescence properties. For example, a related compound, 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibits significant fluorescence intensity variations between solution and solid states, indicating a potential application in photoluminescence studies (Liang Zuo-qi, 2015).
Catalytic Hydrogenation : A study on 4-t-butylmethylenecyclohexane, a compound structurally related to 1-Bromo-4-(trans-4-propylcyclohexyl)benzene, provides insights into the stereochemistry of its hydrogenation process, which could be relevant for understanding the chemical behavior of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene under similar conditions (Mitchell, 1970).
Dielectric Properties : Research involving structurally similar compounds, such as 1-cyano-2-fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene, investigates dielectric properties in anisotropic solutions. This suggests potential applications of 1-Bromo-4-(trans-4-propylcyclohexyl)benzene in the study of molecular interactions in ordered environments (Toriyama et al., 1996).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It’s recommended to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-4-(4-propylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZABADCQVWQPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401006940 | |
| Record name | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
CAS RN |
86579-53-5 | |
| Record name | 1-Bromo-4-(trans-4-propylcyclohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401006940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-bromo-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.283 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)



![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)